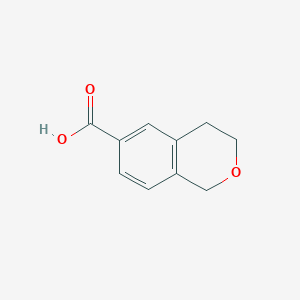
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride
Übersicht
Beschreibung
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is a chemical compound with the CAS Number: 1427195-19-4 . It has a molecular weight of 313.23 and its molecular formula is C14H18Cl2N4 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is 1S/C14H16N4.2ClH/c1-6-16-14 (17-7-1)12-2-4-13 (5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H .Physical And Chemical Properties Analysis
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is a solid at room temperature . It has a molecular weight of 313.23 and its molecular formula is C14H18Cl2N4 .Wissenschaftliche Forschungsanwendungen
Derivatization Reagent for Peptides
This compound may be used as a derivatization reagent for the carboxyl groups on peptides, aiding in spectrophotometric analysis of phosphopeptides .
Anticancer Activity
It has shown potential in cancer research, particularly in inducing loss of cell viability in breast cancer cells, comparable to known treatments .
Pharmacological Activities
Piperazine derivatives, including this compound, exhibit a range of pharmacological activities such as antifungal, antipsychotic, antimicrobial, antioxidant, antimalarial, and anti-HIV protease activity .
Neuroprotection and Anti-inflammatory Activity
The compound’s derivatives have been evaluated for neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models .
Anti-inflammatory Agents
Pyrimidine-based compounds are known to function as anti-inflammatory agents by inhibiting COX enzymes and reducing the generation of PGE 2 .
Structural Analysis
It is used in structural analysis where its structure is determined by various spectroscopic methods such as HRMS, IR, 1H and 13C NMR experiments .
Synthesis of SSRIs
Derivatives of this compound have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants .
Atypical Antipsychotic Agents
A series of derivatives have been designed and synthesized in an effort to prepare novel atypical antipsychotic agents .
MilliporeSigma - 1-(2-Pyrimidyl)piperazine MDPI - Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones Springer - Protective Effects of a Piperazine Derivative Springer - Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine RSC - Research developments in the syntheses, anti-inflammatory activities MDPI - Molbank Europe PMC - Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl) Springer - Design, synthesis, and preliminary in vitro and in vivo
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-piperazin-1-ylphenyl)pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUPFUNYMQHELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



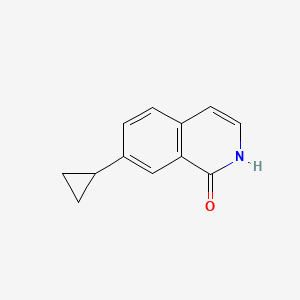
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)
![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1432524.png)


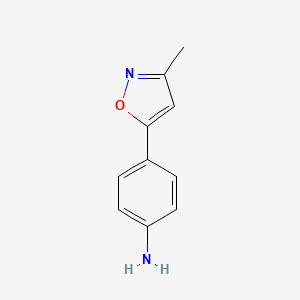

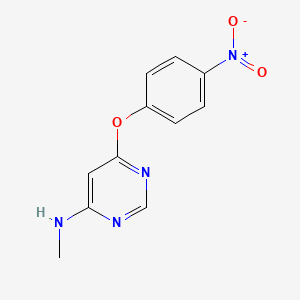
![5-Methyl-6-azaspiro[3.4]octan-7-one](/img/structure/B1432537.png)
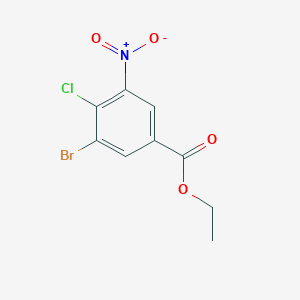
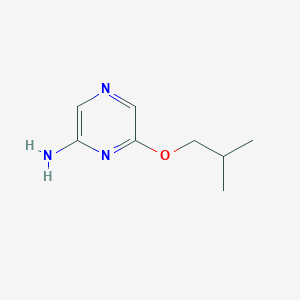
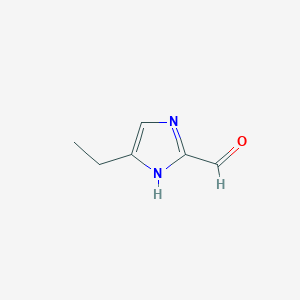
![5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1432542.png)
